
2-Chloro-N-isobutyl-4-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-isobutyl-4-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a chloro group, an isobutyl group, and a methyl group attached to the nicotinamide core.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-isobutyl-4-methylnicotinamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to introduce the methyl group, yielding the final product .
Analyse Chemischer Reaktionen
2-Chloro-N-isobutyl-4-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-isobutyl-4-methylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-isobutyl-4-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-isobutyl-4-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
These compounds share a similar nicotinamide core but differ in the substituents attached to the core. The presence of different substituents can significantly affect their chemical properties and biological activities. This compound is unique due to the combination of the chloro, isobutyl, and methyl groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H15ClN2O |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
2-chloro-4-methyl-N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-8(3)4-5-13-10(9)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VWOMAKNUNDPHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)

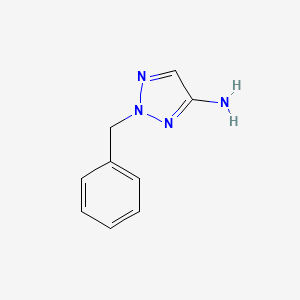
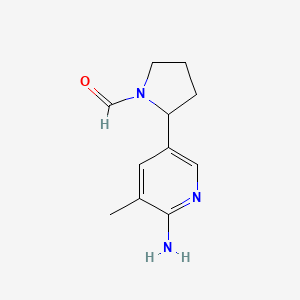
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
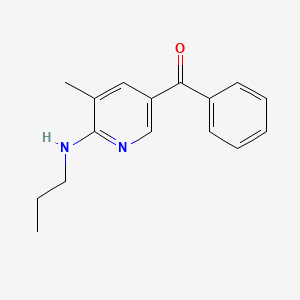
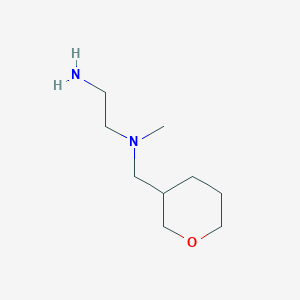
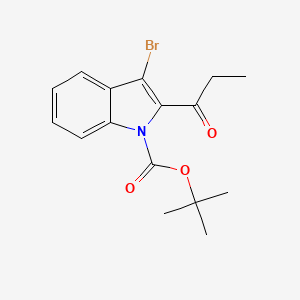
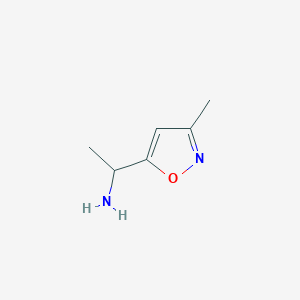
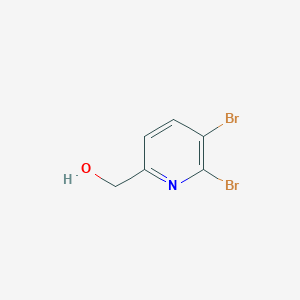
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230684.png)
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)

![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
